molecular formula C11H14N6S B2925402 N,3-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine CAS No. 2415517-92-7

N,3-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine

Cat. No.: B2925402
CAS No.: 2415517-92-7
M. Wt: 262.34
InChI Key: WVMJIXSQRUDSPA-UHFFFAOYSA-N
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Description

N,3-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a pyrazine ring, an azetidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, such as palladium or copper, and reagents like iodine and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, iodine, TBHP.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N,3-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine, pyrazine, and thiadiazole derivatives, such as:

Uniqueness

N,3-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N,3-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6S/c1-8-14-11(18-15-8)16(2)9-6-17(7-9)10-5-12-3-4-13-10/h3-5,9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMJIXSQRUDSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N(C)C2CN(C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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